
Methyl O-(trifluoromethyl)-D-serinate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluoromethyl group is a functional group that has the formula -CF3. The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Molecular Structure Analysis
The incorporation of fluorine atoms into a drug molecule can modulate several important properties including its metabolism, pharmacokinetics and ability to permeate biological tissues .
Chemical Reactions Analysis
The trifluoromethyl group can participate in various chemical reactions. For example, trifluoromethylation reactions can be used to construct carbon–fluorine bonds .
Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can be significantly influenced by the presence of the trifluoromethyl group. For example, the substitution of −CH3 by −CF3 could increase the biological activity by at least an order .
Applications De Recherche Scientifique
Surface-Enhanced Raman Spectroscopy (SERS) Applications
Nanostructured Organic Semiconductor Films for Molecular Detection : Research has shown that π-conjugated organic semiconductors, such as α,ω-diperfluorohexylquaterthiophene (DFH-4T), can be utilized in molecular detection through surface-enhanced Raman spectroscopy (SERS) without additional plasmonic layers. These findings suggest the potential for using similar fluorinated compounds, including Methyl O-(trifluoromethyl)-D-serinate hcl, in the development of SERS-active platforms for ultrasensitive trace analysis (Yilmaz et al., 2017).
Detection of Pesticides in Fruits : SERS, coupled with gold nanostructures, has been effectively used to detect pesticides on fruit surfaces. This technique could potentially be adapted to detect residues of Methyl O-(trifluoromethyl)-D-serinate hcl or similar compounds in agricultural products, ensuring food safety (Liu et al., 2013).
Analytical Chemistry Applications
Determination of D-Serine in Human Serum : A method utilizing LC-MS/MS for determining D-serine in human serum has been developed, highlighting the importance of sensitive and selective analytical techniques. This approach could be applied to measure the concentration of Methyl O-(trifluoromethyl)-D-serinate hcl in biological samples for research purposes (Sakamoto et al., 2015).
Medicinal Chemistry and Pharmacology
Structure-Activity Relationships of Pentacyclic Triterpenoids : The study of inhibitors against human carboxylesterase 1 (hCE1) explores how chemical modifications, including esterification and amidation, affect inhibitory activity. This research can inform the design of Methyl O-(trifluoromethyl)-D-serinate hcl derivatives for potential biomedical applications, such as drug development targeting serine hydrolases (Zou et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (2R)-2-amino-3-(trifluoromethoxy)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO3.ClH/c1-11-4(10)3(9)2-12-5(6,7)8;/h3H,2,9H2,1H3;1H/t3-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXRQYXCFKBQNL-AENDTGMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](COC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl O-(trifluoromethyl)-D-serinate hcl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

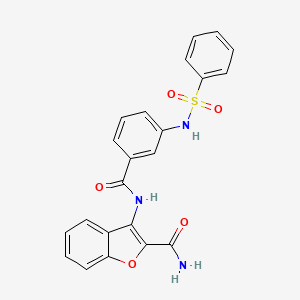
![(5R,8S)-10-((4-(trifluoromethyl)phenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2433588.png)
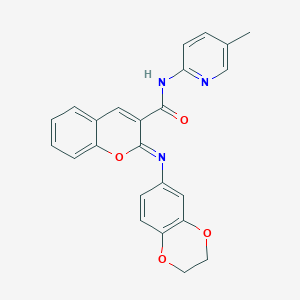

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2433593.png)

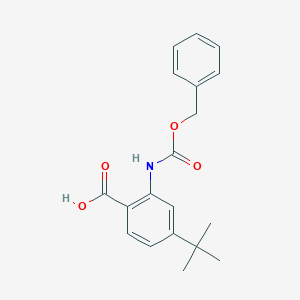
![Methyl 2-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-methylpropanoate](/img/structure/B2433596.png)
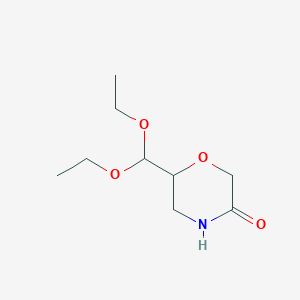
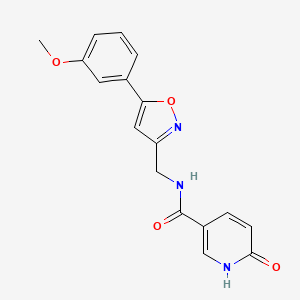
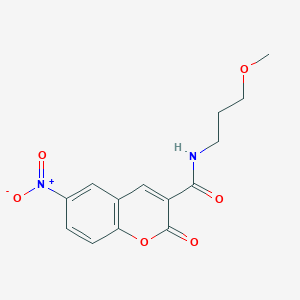
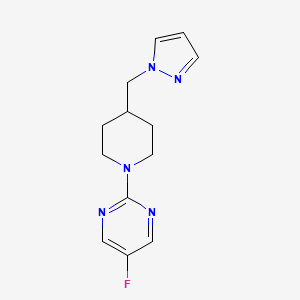
![N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine](/img/structure/B2433608.png)
![2-Morpholin-4-yl-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2433609.png)